N-(4-hydroxyphenyl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16) |
InChI Key |
LVGLKNIPHOHFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Coupling Reaction
The coupling reaction is a crucial step in the synthesis. It involves the use of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or aminium salts (e.g., O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HBTU). These agents facilitate the formation of the amide bond between piperidine-4-carboxylic acid and 4-hydroxyaniline.
Reaction Conditions
The reaction conditions can significantly affect the yield and purity of the product. Common conditions include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used due to their ability to dissolve both reactants and facilitate the coupling reaction.
- Temperature: Room temperature to slightly elevated temperatures (around 25°C to 40°C) are typically used to avoid side reactions.
- Catalysts or Additives: Sometimes, bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are added to enhance the reaction rate.
Properties and Applications
This compound exhibits properties that make it a candidate for further research in pharmaceutical and chemical fields. Its structural similarity to other bioactive compounds suggests potential applications in drug development.
Physical and Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C12H16N2O2/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16) |
| Standard InChIKey | LVGLKNIPHOHFST-UHFFFAOYSA-N |
Chemical Reactions Analysis
Substitution Reactions
The hydroxyphenyl group undergoes nucleophilic substitution, while the piperidine nitrogen participates in alkylation:
Aromatic Substitution
| Target Position | Reagent | Product | Conditions |
|---|---|---|---|
| Para-hydroxyl | SOCl₂/PBr₃ | Halogenated derivatives | 0°C → RT, 12-24 hr |
| Piperidine N | 2-Bromoethyl arenes | N-Alkylated piperidine derivatives | DMF, 50°C, 16 hr |
Example: Reaction with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in DMF at 50°C for 16 hours yields N-alkylated products with 51% efficiency .
Oxidation of Phenolic Group
The hydroxyphenyl moiety oxidizes to quinone derivatives under strong oxidizing conditions:
-
Reagents : KMnO₄ (acidic), CrO₃
-
Products : Ortho-quinone derivatives (unstable; characterized via UV-Vis).
Reduction of Amide Bond
Limited data suggest partial reduction of the carboxamide to amine intermediates using LiAlH₄, though yields are suboptimal (<30%).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides/amines | N-Aryl piperidine analogues |
These reactions enhance structural diversity for pharmacological studies .
Stability and Degradation
The compound degrades under harsh conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Cleaves amide bond to 4-hydroxyphenylamine and piperidine-4-carboxylic acid.
-
Photodegradation : UV exposure (254 nm) induces ring-opening via C-N bond cleavage.
Table 1: Substitution Reaction Optimization
| Entry | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-(2-Bromoethyl)arene | DMF | 50 | 16 | 51 |
| 2 | SOCl₂ | DCM | 0→25 | 24 | 68 |
Table 2: Oxidation Parameters
| Oxidizing Agent | Concentration | Temp (°C) | Product Stability |
|---|---|---|---|
| KMnO₄ | 0.1M | 70 | Low (decomposes in 2 hr) |
Scientific Research Applications
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with a piperidine ring and a hydroxyphenyl group that is used in scientific research. It has potential therapeutic applications in cancer, inflammation, and neurological disorders.
Scientific Research Applications
This compound hydrochloride is employed across various scientific disciplines:
- Chemistry It serves as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
- Biology The compound is studied for its effects on cellular processes and interactions with biological macromolecules.
- Medicine Preclinical studies suggest potential therapeutic effects in treating cancer, inflammation, and neurological disorders.
- Industry It is used in developing new materials and as an intermediate in pharmaceutical production.
This compound hydrochloride has diverse biological activities, making it relevant in medicinal chemistry.
Mechanisms of Action
- Inhibition of DNA Gyrase The compound can disrupt bacterial cell division and exhibit antimicrobial properties by inhibiting DNA gyrase, an enzyme crucial for DNA replication and transcription.
- Modulation of Signaling Pathways It may influence pathways related to inflammation and cancer cell proliferation, potentially leading to therapeutic effects.
Antimicrobial Activity
In vitro studies have demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 3.125 |
| Staphylococcus aureus | 6.25 |
| Candida albicans | 12.5 |
These results suggest the compound's potential as an antibacterial agent, particularly against resistant strains.
Anti-Cancer Potential
The compound has shown promise in preclinical studies as an anti-cancer agent and its ability to inhibit cancer cell proliferation has been evaluated in various cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 22.5 |
| A549 (Lung Cancer) | 18.7 |
Inhibition of cell viability in these lines indicates its potential as a therapeutic candidate for cancer treatment.
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective effects, potentially modulating neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Preclinical Evaluation for Cancer Therapy
Antimicrobial Efficacy Assessment
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . This compound’s ability to interact with enzymes and receptors makes it a valuable candidate for drug development .
Comparison with Similar Compounds
Table 2: Piperidine Ring Modifications
- Bulkier Substituents : TAK-220’s carbamoylbenzyl group enhances CCR5 binding and metabolic stability, demonstrating the importance of lipophilicity in antiviral activity .
- Sulfonyl Additions : Compounds with sulfonyl-linked aromatic rings (e.g., 10a–14c) exhibit dual antiangiogenic and DNA cleavage activities, suggesting synergistic effects from electron-withdrawing groups .
Biological Activity
N-(4-hydroxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxyphenyl group, which contributes to its biological activity. The compound's unique structure allows it to interact with various biological macromolecules, making it a valuable candidate for drug development.
The primary mechanism of action for this compound involves its inhibition of DNA gyrase, an enzyme crucial for DNA replication and transcription. By targeting DNA gyrase, the compound disrupts bacterial and cancer cell proliferation, leading to cell death. This mechanism underpins its potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that the compound's Minimum Inhibitory Concentration (MIC) values range significantly depending on the bacterial species tested .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 3.125 |
| C. albicans | 6.25 |
| P. aeruginosa | 100 |
This table summarizes the antimicrobial efficacy of the compound against selected strains.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against lung (A549) and colon (HT-29) cancer cells with IC50 values indicating potent activity . The compound's ability to modulate apoptotic pathways makes it a candidate for further development in oncology.
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 208.58 |
| HT-29 | 238.14 |
Anti-inflammatory and Neuroprotective Effects
Beyond its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation and providing neuroprotection. Studies suggest that it may inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress . This dual action positions it as a potential therapeutic agent for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the effects of this compound against Mycobacterium abscessus highlighted its role as a DNA gyrase inhibitor, showcasing its potential as an alternative treatment for resistant infections .
- Cytotoxicity Assessment : In a comparative analysis of various piperidine derivatives, this compound was evaluated for its cytotoxic effects on multiple cancer cell lines, revealing significant activity that warrants further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)piperidine-4-carboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 4-aminophenol under amide-forming conditions (e.g., using carbodiimide coupling agents). A key step is the purification via column chromatography with solvents like hexane/ether (10:1), yielding ~73% purity. Post-synthesis, HPLC (≥98% purity) and NMR spectroscopy (δ values for aromatic protons at ~6.8–7.2 ppm and piperidine carbons at ~40–50 ppm) are critical for validation .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation. For analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) and hydrogen-bonding networks are resolved to validate stereochemistry and intermolecular interactions . Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on structurally similar piperidine derivatives, acute toxicity (Category 4 for oral/dermal/inhalation routes) requires lab precautions: use fume hoods, nitrile gloves, and emergency eyewash stations. Storage should adhere to GHS guidelines (e.g., dry, cool conditions away from oxidizers) .
Advanced Research Questions
Q. How do benzylic substituents influence the inhibitory activity of piperidine-4-carboxamide derivatives against T-type Ca²⁺ channels?
- Methodological Answer : Structure-activity relationship (SAR) studies show that dialkyl groups (e.g., ethyl, fluorophenyl) at the benzylic position enhance inhibitory potency by increasing lipophilicity and target binding. For example, N-[2-ethyl-2-(4-fluorophenyl)butyl] derivatives exhibit IC₅₀ values <100 nM in patch-clamp assays. Molecular docking simulations further reveal interactions with channel voltage-sensing domains .
Q. What in vivo models validate the pharmacokinetic and therapeutic potential of this compound?
- Methodological Answer : Oral administration in xenograft models (e.g., Met-dependent GTL-16 gastric carcinoma) demonstrates tumor stasis at 50 mg/kg/day, correlating with plasma concentrations ≥1 µM. Pharmacodynamic markers like Akt phosphorylation inhibition (≥80% reduction) and LC-MS/MS analysis of metabolites (e.g., glucuronides) confirm bioavailability and metabolic stability .
Q. How does biotransformation affect the metabolic stability of this compound?
- Methodological Answer : Oxidative O-de-ethylation and keto conversion are dominant pathways, as shown in rabbit models using LC-HRMS. Glucuronidation at the 4-hydroxyphenyl group (yielding N-(4-hydroxyphenyl)acetamide derivatives) accounts for ~62% of metabolites, while β-decarboxylation reduces systemic exposure. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t₁/₂) and intrinsic clearance .
Q. What crystallographic data support rational drug design for piperidine-4-carboxamide analogs?
- Methodological Answer : For analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, crystallographic data (e.g., space group P2₁/c, Z = 4) reveal planar amide geometries and piperidine chair conformations. These structural insights guide substitutions at the 4-position to optimize binding to hydrophobic pockets in target proteins .
Q. How do structural analogs (e.g., paracetamol derivatives) inform the design of this compound?
- Methodological Answer : Analogs like N-(4-hydroxyphenyl)acetamide (paracetamol) highlight the importance of the 4-hydroxyphenyl group in COX-2 inhibition. However, replacing acetamide with piperidine-4-carboxamide introduces conformational flexibility, enhancing selectivity for non-COX targets (e.g., ion channels) while retaining metabolic stability via similar glucuronidation pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported inhibitory activity: How to resolve variability across assays?
- Methodological Answer : Variability arises from assay conditions (e.g., CHO vs. HEK293 cells for Ca²⁺ channel studies). Standardization using internal controls (e.g., mibefradil as a T-channel reference inhibitor) and orthogonal methods (electrophysiology + calcium flux assays) reduces inconsistency. Meta-analysis of IC₅₀ values (n ≥ 3 replicates) identifies outliers due to solvent effects (e.g., DMSO >0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
